![molecular formula C29H29N5O2S B3012296 N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034302-88-8](/img/no-structure.png)

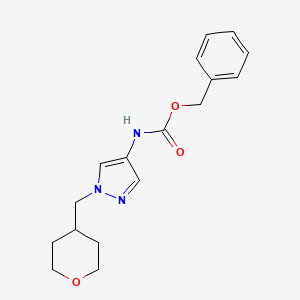

N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

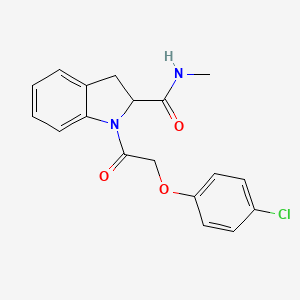

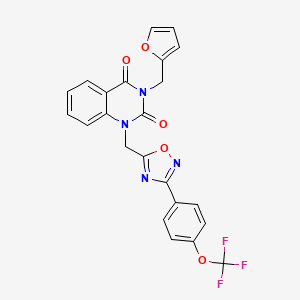

The compound is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. It is characterized by the presence of a triazoloquinazoline core, which is a fused structure combining the quinazoline moiety with a 1,2,4-triazole ring. The compound also features various substituents, including an isopropyl group, a carboxamide moiety, and thioether linkages with methylbenzyl groups. This complex structure suggests potential biological activity, which is a common trait among quinazoline derivatives.

Synthesis Analysis

The synthesis of related quinazoline derivatives typically involves multi-step reactions starting from simpler precursors. For instance, the synthesis of imidazo[2',1':5,1]1,2,4-triazolo[4,3-c]quinazolines involves the reaction of 3-amino-1,2,4-triazolo[4,3-c]quinazolines with ethyl 2-chloroacetoacetate, followed by hydrazinolysis and subsequent reactions with alkyl isothiocyanates to yield thiosemicarbazide derivatives . These derivatives can then be cyclized to form the desired quinazoline structures. Although the exact synthesis of the compound is not detailed, it is likely to follow a similar complex synthetic route involving the formation of a triazoloquinazoline core and subsequent functionalization with appropriate substituents.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using techniques such as single-crystal X-ray diffraction analysis. This method allows for the precise determination of the three-dimensional arrangement of atoms within a crystal and can confirm the presence of specific moieties, such as the 1,2,4-triazolo[4,3-a]pyridine moiety observed in some quinazoline thioether derivatives . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions due to their reactive sites. The thioether linkage, for example, can participate in oxidation-reduction reactions, while the carboxamide moiety can engage in hydrolysis or condensation reactions. The triazoloquinazoline core itself may undergo electrophilic or nucleophilic substitution reactions depending on the nature of the substituents and reaction conditions. These reactions can be exploited to further modify the compound or to study its stability and reactivity under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Factors such as hydrophilicity, molecular weight, and the presence of specific functional groups can affect properties like solubility, melting point, and reactivity. For example, compound 6b from the second paper was noted for its high hydrophilicity and low molecular weight, which contributed to its biological activity . These properties are essential for the compound's potential use as a pharmaceutical or agricultural agent, as they determine how the compound behaves in biological systems or the environment.

Applications De Recherche Scientifique

Synthesis and Biological Applications

Analgesic Activity : Research has identified compounds with the quinazoline moiety as having significant analgesic properties. The study conducted by Saad et al. (2011) synthesized various pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety and evaluated them for analgesic activity, demonstrating the potential therapeutic applications of such structures (Saad, Osman, & Moustafa, 2011).

Electrophilic Reactivity : Fathalla et al. (2000) studied the reactivity of a model compound, highlighting the regioselectivity towards different electrophiles, which is crucial for understanding the chemical behavior and potential for further functionalization of quinazoline derivatives (Fathalla, Čajan, & Pazdera, 2000).

Antimicrobial Agents : A novel series of triazoloquinazoline derivatives have shown promising antimicrobial activities against various pathogens. The study by Pokhodylo et al. (2021) synthesized and evaluated these compounds, indicating their potential as antimicrobial agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Inotropic Evaluation : The inotropic effects of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides were investigated, demonstrating the potential for cardiovascular therapeutic applications. This highlights the importance of the triazoloquinazoline core in developing drugs with specific biological activities (Liu, Yu, Quan, Cui, & Piao, 2009).

Antioxidant and Antibacterial Activity : Gadhave and Kuchekar (2020) synthesized a series of benzothiazole-based triazoloquinazoline derivatives, showing significant antioxidant and antibacterial activities. This study underscores the versatility of the triazoloquinazoline scaffold in generating compounds with diverse biological activities (Gadhave & Kuchekar, 2020).

Propriétés

Numéro CAS |

2034302-88-8 |

|---|---|

Formule moléculaire |

C29H29N5O2S |

Poids moléculaire |

511.64 |

Nom IUPAC |

4-[(4-methylphenyl)methyl]-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C29H29N5O2S/c1-18(2)30-26(35)23-12-13-24-25(15-23)34-28(33(27(24)36)16-21-10-8-19(3)9-11-21)31-32-29(34)37-17-22-7-5-6-20(4)14-22/h5-15,18H,16-17H2,1-4H3,(H,30,35) |

SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN=C4SCC5=CC=CC(=C5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)